molecular formula C19H17F2N3O4 B14126122 2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester

2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester

Cat. No.: B14126122
M. Wt: 389.4 g/mol
InChI Key: GWNNZQSFEKYADA-WSDLNYQXSA-N
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Description

2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester is a complex organic compound that combines the structural features of 2,6-difluorobenzoic acid and a substituted benzylidene amino ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester is unique due to its combination of fluorine atoms, nitro group, and benzylidene amino ester moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H17F2N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

[(E)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate

InChI

InChI=1S/C19H17F2N3O4/c20-14-5-4-6-15(21)18(14)19(25)28-22-12-13-7-8-16(17(11-13)24(26)27)23-9-2-1-3-10-23/h4-8,11-12H,1-3,9-10H2/b22-12+

InChI Key

GWNNZQSFEKYADA-WSDLNYQXSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)/C=N/OC(=O)C3=C(C=CC=C3F)F)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=NOC(=O)C3=C(C=CC=C3F)F)[N+](=O)[O-]

Origin of Product

United States

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